4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide -

4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide

Catalog Number: EVT-4117331
CAS Number:
Molecular Formula: C22H23FN2O3
Molecular Weight: 382.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Exploring different synthetic routes for efficient and scalable preparation of 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide. This may involve utilizing various chemical reactions like Diels-Alder cycloadditions [, ], amidation reactions, and potentially ring-opening metathesis polymerization (ROMP) [] if incorporating the molecule into polymeric structures.
Applications
  • Depending on the research outcomes, potential applications could be explored in areas like:
    • Materials Science: Exploring its incorporation into polymeric materials [] to impart desired properties or functionalities.

    Compound Description: This compound represents a permanently cationic exo-7-oxanorbornene derivative. It was investigated in the context of ring-opening metathesis polymerization (ROMP) using Grubbs' catalysts. The research focused on understanding the impact of halide counterions (bromide and chloride) on the polymerization kinetics, molecular weight distribution, and material properties [].

    Relevance: This compound shares the 3,5-dioxo-10-oxa-4-aza tricyclo[5.2.1.0~2,6~]dec-8-ene core structure with 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide. The variations lie in the substituents attached to this core. While the target compound features a cyclohexanecarboxamide moiety, this related compound possesses a benzyl-substituted ammonium group linked through an ethyl bridge. This structural similarity highlights the versatility of the core structure for modifications and potential applications in polymer chemistry [].

8,11-Dimethyl-3,5-dioxo-4-azatricyclo[5.2.2.0(2,6)]undec-8-en-1-yl acetate

    Compound Description: This compound serves as a precursor for synthesizing various aminoalkyl derivatives. These derivatives were subsequently evaluated for their in vitro cytotoxic activity against human cancer cell lines derived from solid tumors [].

    Relevance: This compound and 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide belong to the azatricycloundecane family. The structural differences arise from the ring size, the presence of an oxygen atom in the target compound's tricyclic system, and the substitutions. Nevertheless, the shared azatricycloundecane scaffold suggests potential avenues for developing compounds with biological activities, including anticancer properties [].

1,11 -Dimethyl-4-azatricyclo [5.2.2.0(2,6)]undecan-3,5,8-tri-one

    Compound Description: This tricyclic compound was another key precursor used to prepare aminoalkyl derivatives for cytotoxic activity screening against human cancer cell lines [].

    Relevance: Similar to the previous compound, 1,11-dimethyl-4-azatricyclo [5.2.2.0(2,6)]undecan-3,5,8-tri-one shares the azatricycloundecane framework with 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide. Despite differences in the ring size, substitutions, and the presence of an oxygen atom in the target compound, the shared core structure underscores the significance of this scaffold in medicinal chemistry and the development of potential anticancer agents [].

10-Isopropyl-8-methyl-4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione

    Compound Description: This compound was central to the synthesis of a series of thiourea and urea derivatives. These derivatives were then subjected to various biological assays, including cytotoxicity, anti-HIV-1 activity, and antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as Candida species [].

    Relevance: This compound and 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide share the azatricycloundecene core, albeit with different substitutions. The presence of the isopropyl and methyl groups in this compound, as opposed to the cyclohexanecarboxamide moiety in the target compound, demonstrates the feasibility of incorporating various functional groups onto the core structure. This approach enables the exploration of diverse biological activities, including antimicrobial and antiviral properties [].

1-Isopropyl-7-methyl-4-azatricyclo[5.2.2.0(2,6)]undec-8-ene-3,5-dione

    Compound Description: This compound, an isomer of the previous compound, also served as a scaffold for generating thiourea and urea derivatives. The synthesized derivatives underwent similar biological activity evaluations, encompassing cytotoxicity, anti-HIV-1 activity, and antimicrobial assessments [].

    Relevance: Sharing the azatricycloundecene core with 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide, this compound exemplifies the impact of isomerism on potential biological activity. Despite having the same functional groups (isopropyl and methyl) as the previous compound, their different positions on the azatricycloundecene framework can lead to altered interactions with biological targets, influencing the overall efficacy and pharmacological profile [].

1,7,8,9,10-Pentamethyl-4-azatricyclo[5.2.1.0(2,6)]dec-8-ene-3,5-dione

    Compound Description: This pentamethyl-substituted azatricyclodecene derivative was another key starting material for synthesizing a series of thiourea and urea derivatives. These derivatives were subjected to assessments of cytotoxicity, anti-HIV-1 activity, and antimicrobial activity against a panel of bacterial and fungal strains [].

    Relevance: This compound and 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide share the azatricyclodecene core, highlighting the significance of this scaffold in medicinal chemistry. The key difference lies in the substitutions on the core structure. This compound features five methyl groups, while the target compound has a cyclohexanecarboxamide moiety. This variation in substitution patterns underscores the potential for fine-tuning biological activities by modifying the functional groups attached to the core structure [].

2-(10-Oxa-3,5-dioxo-4-aza-tricyclo [5.2.1.0] dec-8en-4-yl)-acetamide

    Compound Description: This compound served as a precursor for synthesizing a series of N-aminomethyl derivatives. These derivatives were then evaluated for their antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as Candida species []. The study aimed to understand the relationship between the observed antimicrobial effects and the genotoxicity of the compounds [].

    Relevance: This compound shares the 10-oxa-3,5-dioxo-4-aza-tricyclo[5.2.1.0]dec-8-ene core structure with 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide. The primary difference lies in the substituents attached to the core. While the target compound features a cyclohexanecarboxamide group, this related compound has an acetamide moiety. This structural similarity suggests that modifications to the substituents on the core structure can modulate biological activities, including antimicrobial properties [].

2-(10-Isopropyl-8-methyl-3,5- dioxo-4-aza-tricyclo [5.2.2.0] undec-8-en-4-yl)-acetamide

    Compound Description: Similar to the previous compound, this acetamide derivative served as a precursor for synthesizing N-aminomethyl derivatives, which were subsequently tested for their antimicrobial activity and genotoxicity [].

    Relevance: Belonging to the azatricycloundecane family, this compound exhibits structural similarities to 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide, despite variations in ring size, substitutions, and the presence of an oxygen atom in the target compound. This connection highlights the potential of the azatricycloundecane scaffold for developing antimicrobial agents and underscores the importance of exploring various substitutions on this core structure to optimize activity and minimize potential toxicity [].

4-(2-Methoxy-4-nitrophenyl)-1-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

    Compound Description: This compound was identified as a novel ligand for Cyclophilin A (CypA), a protein overexpressed in lung cancer tumors and a potential therapeutic and diagnostic target. It exhibited moderate binding affinity to CypA, with a Kd value in the low micromolar range [].

    Relevance: This compound shares a high degree of structural similarity with 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide. Both compounds possess the 10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione core. The primary difference lies in the substituent at the 4-position of the tricyclic system. This related compound features a 2-methoxy-4-nitrophenyl group, while the target compound has a cyclohexanecarboxamide moiety. This close structural resemblance suggests that 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide may also interact with CypA or related targets, warranting further investigation into its potential biological activities [].

Properties

Product Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexanecarboxamide

IUPAC Name

4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N-(4-fluorophenyl)cyclohexane-1-carboxamide

Molecular Formula

C22H23FN2O3

Molecular Weight

382.4 g/mol

InChI

InChI=1S/C22H23FN2O3/c23-15-5-7-16(8-6-15)24-20(26)12-3-9-17(10-4-12)25-21(27)18-13-1-2-14(11-13)19(18)22(25)28/h1-2,5-8,12-14,17-19H,3-4,9-11H2,(H,24,26)

InChI Key

FOOQAYRVRKCSKI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NC2=CC=C(C=C2)F)N3C(=O)C4C5CC(C4C3=O)C=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.